molecular formula C11H14F3N5O3 B1458403 N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine CAS No. 1053658-19-7

N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine

Cat. No. B1458403
M. Wt: 321.26 g/mol
InChI Key: JANPVGVWWNAURJ-UHFFFAOYSA-N
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Description

“N-Methyl-N-(6-morpholin-4’-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine” is a chemical compound with the CAS number 1053658-19-7 . Unfortunately, there is limited information available about this specific compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not specified in the available resources .

Scientific Research Applications

Ultrasonic Studies on Molecular Interaction Research involving the Mannich bases closely related to N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine, including morpholin-4-yl and pyridin-3-yl derivatives, focused on their molecular interaction with DMSO using ultrasonic velocity, density, viscosity, and other parameters. This study provided insights into the strong interactions between the solvent (DMSO) and solutes, highlighting the compound's potential in studying molecular dynamics and interactions in solvents (Basha & Padusha, 2019).

Synthesis and Tuberculostatic Activity Investigations into derivatives of N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine, focusing on their synthesis and evaluation against Mycobacterium tuberculosis, have led to the development of compounds with potential tuberculostatic activity. These studies emphasize the compound's role in creating new therapeutic agents for tuberculosis, showcasing its significance in medicinal chemistry (Bogdanowicz et al., 2012).

Molecular Structure and Interaction Studies The compound's derivatives have been used to study superoxide scavenging and nuclease activity, illustrating the potential applications in understanding the biological activities of manganese complexes. This research underscores the compound's usefulness in exploring the molecular basis of antioxidant activities and DNA interactions, contributing to bioinorganic chemistry (Ghosh, Tyagi, & Kumar, 2010).

Synthesis of Antimicrobials Another study highlights the compound's utility in synthesizing potent antimicrobials, including arecoline derivatives. The research on synthesizing 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine demonstrates the chemical versatility and potential pharmaceutical applications of derivatives of N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine (Kumar, Sadashiva, & Rangappa, 2007).

Antibacterial Activity Research on N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide, closely related to the compound , has demonstrated potential antibacterial properties. This indicates the compound's derivatives' utility in developing new antibacterial agents, highlighting its importance in the field of antimicrobial research (Shaikh, 2013).

properties

IUPAC Name

1-methyl-1-[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N5O3/c1-17(15)10-9(19(20)21)7(11(12,13)14)6-8(16-10)18-2-4-22-5-3-18/h6H,2-5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANPVGVWWNAURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=CC(=N1)N2CCOCC2)C(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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